Cobalt(II) acetylacetonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

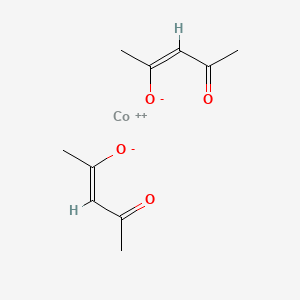

アセチルアセトナートコバルト(II)は、ビス(2,4-ペンタンジオナト)コバルト(II)としても知られており、アセチルアセトナートアニオンとコバルトイオンからなる配位錯体です。この化合物は、水にはわずかに溶解しますが、有機溶媒には溶解する紫色の結晶性固体です。その触媒特性と安定性により、さまざまな分野で広く使用されています。

準備方法

合成経路と反応条件

アセチルアセトナートコバルト(II)は、通常、塩基の存在下でコバルト(II)塩とアセチルアセトンを反応させることによって合成されます。一般的な反応は次のように表すことができます。

Co2++2Hacac→Co(acac)2+2H+

ここで、Hacacはアセチルアセトンを表します。 反応は多くの場合、エタノールやメタノールなどの有機溶媒中で行われ、水酸化ナトリウムや水酸化アンモニウムなどの塩基を加えることにより、アセチルアセトンの脱プロトン化が促進され、アセチルアセトナートコバルト(II)錯体の生成が促進されます {_svg_1}.

工業的製造方法

工業的には、アセチルアセトナートコバルト(II)は、触媒と有機溶媒の存在下で、水酸化コバルトとアセチルアセトンを混合することによって製造されます。 混合物を還流させて反応を完了させ、その後、ろ過と再結晶によって生成物を単離します .

化学反応の分析

Coordination and Solvent Adduct Formation

Co(acac)₂ readily forms adducts with coordinating solvents or ligands, altering its nuclearity and reactivity:

| Reaction Type | Conditions | Product | Structural Notes |

|---|---|---|---|

| Solvent coordination | Ethanol, 25°C | Co(acac)₂(EtOH)₂ | Octahedral geometry; mononuclear structure |

| Halogenated solvent | Dichloromethane, reflux | Co₃(acac)₆ | Trinuclear cluster with octahedral Co centers |

| Non-coordinating solvent | Hexanes, crystallization | Co₄(acac)₈ | Tetranuclear structure (originally reported) |

-

Key finding : No evidence supports the existence of a mononuclear square-planar Co(acac)₂ in unsolvated form. Crystallization from ethanol yields bis-adducts, while halogenated solvents favor trinuclear clusters .

Redox Reactions

Co(acac)₂ participates in redox processes, mediated by its cobalt(II) center:

Oxidation

-

Reagents : tert-Butyl hydroperoxide (TBHP), O₂

-

Mechanism : Generates cobalt-oxo intermediates for radical initiation.

-

Application : Allylic/benzylic oxidation of alkanes to ketones (e.g., cyclohexane → cyclohexanone, 82% yield) .

Reduction

-

Reagents : Triethylsilane (Et₃SiH), NaBH₄

-

Mechanism : Forms cobalt-hydride species for hydrogen atom transfer (HAT):

CoII+Et3SiH→CoII−H→RH via HAT -

Application : Markovnikov-selective hydrofunctionalization of alkenes (e.g., hydrofluorination of styrene, 89% yield) .

Radical-Mediated Reactions

Co(acac)₂ is pivotal in radical chain processes:

Hydrogen Atom Transfer (HAT)

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Unactivated alkenes | Aryldiazonium salts | Reductive coupling | 52–97% |

| Methallyl benzoate | PhSeSePh | Hydroselenation | 83% |

-

Conditions : Co(acac)₂ (5 mol%), TBHP (1.5 equiv), Et₃SiH (2 equiv), 25°C.

-

Mechanism : Co-mediated HAT generates alkyl radicals, which react with SOMOphiles (e.g., F⁻, Cl⁻, or aryl diazonium salts) .

Polymerization

-

Role : Mediator in cobalt-mediated radical polymerization (CMRP).

-

Mechanism : Reversible deactivation via Co–C bond formation:

Pn∙+CoII⇌Pn−CoIII -

Outcome : Controlled molecular weight polymers with low dispersity (Ð < 1.3) .

Ligand Substitution and Catalysis

Co(acac)₂ undergoes ligand exchange in catalytic cycles:

Thermal Decomposition

Co(acac)₂ decomposes at elevated temperatures to form cobalt oxides:

-

Pathway :

3Co acac 2ΔCo3O4+Volatile organic products -

Applications :

Comparative Reactivity with Analogues

| Property | Co(acac)₂ | Ni(acac)₂ | Cu(acac)₂ |

|---|---|---|---|

| Redox activity | High (Co²⁺/Co³⁺) | Low | Moderate (Cu²⁺/Cu⁺) |

| Radical stabilization | Excellent | Poor | Moderate |

| Catalytic versatility | Broad (HAT, oxidation) | Limited to coordination | Redox-focused |

Key Research Findings

-

Structural Flexibility : Co(acac)₂ adopts trinuclear or tetranuclear structures depending on solvent polarity, impacting its catalytic activity .

-

Recyclability : Mother liquor from Co(acac)₂ synthesis can be reused without purification, maintaining >95% yield over three cycles .

-

Low Water Content : Anhydrous Co(acac)₂ (≤0.5% H₂O) is achievable via azeotropic distillation, critical for moisture-sensitive applications .

科学的研究の応用

Chemical Applications

Cobalt(II) acetylacetonate is widely utilized as a catalyst in organic synthesis due to its ability to facilitate various reactions. Key applications include:

- Catalysis in Organic Synthesis : It serves as a catalyst for cycloaddition reactions and oxidative isocyanide insertion, which are crucial for synthesizing complex organic molecules. For instance, it has been employed in the synthesis of ureas and azaheterocycles, demonstrating its importance in pharmaceutical chemistry .

- Preparation of Nanostructures : The compound acts as a precursor in the solvothermal synthesis of cobalt oxide (Co₃O₄) nanoparticles. These nanoparticles are characterized by high electrochemical performance and are used in supercapacitors due to their excellent capacitance and cycling stability .

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Catalysis | Facilitates cycloaddition and oxidative isocyanide insertion reactions |

| Nanoparticle Synthesis | Precursor for Co₃O₄ nanoparticles used in energy storage applications |

| Thin Film Deposition | Used in Metal-Organic Chemical Vapor Deposition for cobalt oxide films |

Biological Applications

In biological research, this compound has been investigated for its potential roles:

- Metalloprotein Studies : It is utilized in studies related to metalloproteins and enzyme mimetics, providing insights into enzyme mechanisms.

- Medical Research : Ongoing research explores its potential as an antimicrobial agent and in drug delivery systems. Its coordination properties allow it to interact with biological molecules, which may enhance drug efficacy .

Table 2: Biological Applications of this compound

| Application | Description |

|---|---|

| Metalloprotein Studies | Investigates enzyme mechanisms through coordination chemistry |

| Antimicrobial Research | Explores potential antimicrobial properties for medical applications |

| Drug Delivery Systems | Studies its role in enhancing drug delivery efficiency |

Industrial Applications

This compound finds extensive use in various industrial processes:

- Catalyst for Oxidation Reactions : It has been covalently anchored onto magnetic mesoporous silica nanospheres to create a highly efficient catalyst for the liquid-phase oxidation of cyclohexane using oxygen as the oxidant .

- Production of Cobalt Oxide Thin Films : The compound is also used in the fabrication of cobalt oxide thin films, which have applications in electrochromic devices and as catalysts in various chemical reactions .

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Oxidation Catalyst | Efficiently catalyzes oxidation reactions in industrial processes |

| Thin Film Fabrication | Used for producing cobalt oxide thin films for electronic applications |

Case Studies

-

Synthesis of Cobalt Oxide Nanoparticles :

A study demonstrated that this compound could be used as a precursor for synthesizing Co₃O₄ nanoparticles via hydrothermal methods. The resulting nanoparticles exhibited a highly uniform mesoporous structure suitable for CO sensing applications . -

Covalent Anchoring on Magnetic Nanocarriers :

Research involving the anchoring of this compound onto magnetic mesoporous silica nanospheres showed that this material could effectively catalyze the oxidation of cyclohexane. Characterization techniques such as transmission electron microscopy and X-ray diffraction confirmed the successful synthesis and efficiency of the catalyst .

作用機序

アセチルアセトナートコバルト(II)がその効果を発揮するメカニズムは、主にさまざまな基質と配位する能力によって、触媒反応を促進します。アセチルアセトナート配位子はコバルト中心を安定化し、酸化還元反応や配位子交換プロセスに参加することができます。 この配位化学は、さまざまな有機変換における触媒としての役割にとって重要です .

類似化合物の比較

類似化合物

- アセチルアセトナートニッケル(II)

- アセチルアセトナート銅(II)

- アセチルアセトナート鉄(III)

- アセチルアセトナートマンガン(II)

独自性

アセチルアセトナートコバルト(II)は、その特定の酸化還元特性と安定性によってユニークです。ニッケルや銅のアセチルアセトナートとは異なり、アセチルアセトナートコバルト(II)は異なる酸化状態間を容易に遷移することができるため、触媒的応用において多用途です。 さらに、さまざまな溶媒およびさまざまな反応条件におけるその安定性により、多くの工業プロセスで好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

- Nickel(II) acetylacetonate

- Copper(II) acetylacetonate

- Iron(III) acetylacetonate

- Manganese(II) acetylacetonate

Uniqueness

Cobalt(II) acetylacetonate is unique due to its specific redox properties and stability. Unlike nickel and copper acetylacetonates, this compound can easily transition between different oxidation states, making it versatile in catalytic applications. Additionally, its stability in various solvents and under different reaction conditions makes it a preferred choice for many industrial processes .

特性

分子式 |

C10H14CoO4 |

|---|---|

分子量 |

257.15 g/mol |

IUPAC名 |

cobalt(2+);(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

InChIキー |

UTYYEGLZLFAFDI-FDGPNNRMSA-L |

異性体SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+2] |

正規SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。